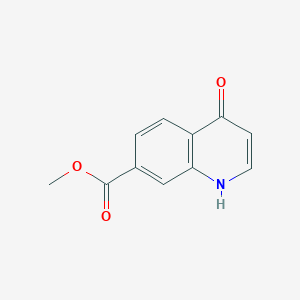

4-羟基喹啉-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves a series of reactions. For instance, 4-hydroxyquinoline can be prepared from aniline and diethyl ethoxymethylenemalonate . There are also other methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

Molecular Structure Analysis

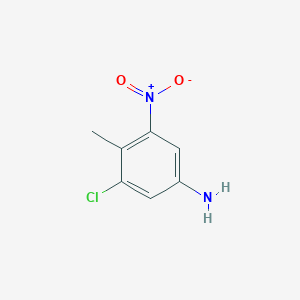

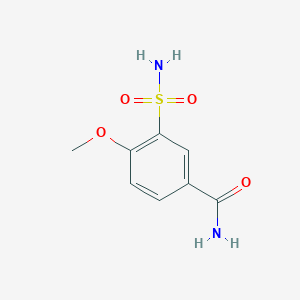

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name for “Methyl 4-hydroxyquinoline-7-carboxylate” is methyl 4-oxo-1H-quinoline-7-carboxylate .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

科学研究应用

-

Pharmaceutical and Medicinal Chemistry

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Biological Applications of Coordinative Compounds

- Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have versatile biological applications .

- The interest in these compounds arises from the valuable antimicrobial and antitumor activities evidenced by some species .

- They also have the ability to generate metal-containing polymers suitable for various medical purposes .

-

Synthesis of Fused Heterocycles

- 4-Hydroxy-2-quinolones, which are related to your compound, have been used in the synthesis of related four-membered to seven-membered heterocycles .

- These heterocycles have shown unique biological activities .

- The synthetic methodologies of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems have been discussed .

-

Synthetic Organic Chemistry

- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

-

Biological and Pharmaceutical Activities

-

Natural and Synthetic Chemistry

- The chemistry of quinoline-2,4-diones, which are related to your compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

- More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

- Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

-

Drug Research and Development

- The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

- Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

- This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

-

Synthesis of Bioactive Chalcone Derivatives

未来方向

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

属性

IUPAC Name |

methyl 4-oxo-1H-quinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSQLGKJRTVBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxyquinoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)